Part 1: Nomenclature & Structural Architecture
Part 1: Nomenclature & Structural Architecture
Technical Monograph: 4-(Butoxymethyl)benzoic Acid
1.1 IUPAC Designation The definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound is: 4-[(Butoxy)methyl]benzoic acid [1][2]
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Parent Structure: Benzoic acid (Priority group: Carboxylic acid, -COOH).[1][2][3]
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Substituent: A butoxymethyl group (
) attached at the para (4) position relative to the carboxylic acid.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
1.2 Structural Distinction (Critical Insight) It is imperative to distinguish this molecule from its isomer, 4-butoxybenzoic acid (CAS 1498-96-0).[1][2]
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4-Butoxybenzoic acid: The oxygen is directly bonded to the aromatic ring (Phenolic ether).[1][2] High chemical stability; electron-donating effect on the ring.[1][2]
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4-(Butoxymethyl)benzoic acid: The oxygen is separated from the ring by a methylene bridge (Benzylic ether).[2] This creates a "kinked" lipophilic tail and alters the metabolic stability profile, making it a distinct pharmacophore in drug design.[1][2]
1.3 Chemical Identifiers
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Formula:
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Predicted Properties:
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-(butoxymethyl)benzoic acid presents a classic chemoselectivity challenge: alkylating the benzylic carbon without esterifying the carboxylic acid or creating insolubility issues.[2]
2.1 Route A: The "Industrial Ester" Method (Recommended) In high-value pharmaceutical manufacturing, the "Ester Route" is preferred.[1][2] It avoids the solubility issues of the dicarboxylate salt and prevents side reactions.[1][2]
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Step 1: Williamson Ether Synthesis. Methyl 4-(bromomethyl)benzoate is treated with sodium butoxide (formed in situ from n-butanol and NaH or KOtBu).[1][2]
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Step 2: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/Water to yield the free acid.[1][2]
2.2 Route B: Direct Dianion Alkylation (Academic) Directly treating 4-(bromomethyl)benzoic acid with excess KOH in refluxing butanol.[1][2] While faster (one pot), this requires harsh conditions to solubilize the dianion and often requires difficult purification to remove self-condensation byproducts.[1][2]
2.3 Visualization of Synthetic Logic
Caption: Comparative synthetic workflows. The solid blue/green path (Ester Route) offers higher purity profiles for drug development applications compared to the direct alkylation (red dashed).[1][2]
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis via Nucleophilic Substitution (Route A Adaptation)
Objective: Isolate high-purity 4-(butoxymethyl)benzoic acid for biological screening.
Reagents:
Step-by-Step Methodology:
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Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous THF.
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Alkoxide Formation: Add n-Butanol (1.2 eq) dropwise at 0°C. Stir for 30 mins until hydrogen evolution ceases. Validation: Solution should become clear/hazy but homogeneous.
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Substitution: Dissolve Methyl 4-(bromomethyl)benzoate in minimal THF and cannulate into the alkoxide solution at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.
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Quench & Hydrolysis (Telescoped): Once substitution is complete, add LiOH (2.5 eq) dissolved in water directly to the reaction mixture. Heat to 60°C for 2 hours.
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Workup:
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Evaporate THF under reduced pressure.
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Dilute aqueous residue with water.[1][2] Wash with Diethyl Ether (
) to remove unreacted butanol/neutrals.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl.[1][2] The product will precipitate as a white solid.[1][2][5]
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Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).
Yield Expectation: 85-92% Characterization Check:
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1H NMR (
):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.58 (s, 2H, Ar- -O), 3.50 (t, 2H, O- -Pr), 0.95 (t, 3H, terminal ).[1]
Part 4: Applications in Drug Design
4.1 Bioisosterism & Linker Chemistry The 4-(butoxymethyl)benzoic acid motif serves as a crucial "linker" scaffold.[1][2]
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Flexibility: Unlike the rigid 4-butoxybenzoic acid, the extra methylene group (
) introduces rotational freedom, allowing the lipophilic tail to orient into deep hydrophobic pockets of receptors (e.g., PPARngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> agonists).[1] -
Metabolic Stability: The benzylic ether is susceptible to CYP450 oxidation (dealkylation) to the aldehyde/alcohol.[1][2] This can be used intentionally to create "soft drugs" that degrade into inactive, excretable metabolites (benzoic acid derivatives).[1][2]
4.2 Liquid Crystal & Materials Science While primarily pharmaceutical, this moiety is also used in the synthesis of calamitic liquid crystals .[1][2] The "kink" introduced by the methylene group lowers the melting point compared to direct alkoxy analogs, preserving the nematic phase over a wider temperature range.[1][2]
Part 5: Analytical Data Summary
| Property | Value/Description | Methodology |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 128 - 132°C (Predicted) | Analog Extrapolation [1] |
| Solubility | DMSO, Methanol, Chloroform | Experimental |
| pKa | 4.18 ± 0.10 | Calculated (ACD/Labs) |
| IR Spectrum | 1690 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) | Functional Group Analysis |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid.[2] (Used as structural homolog for property extrapolation).[1][2] Retrieved from [Link]
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Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[2] (Standard protocol for Williamson Ether Synthesis and Benzoic Acid derivatives).[1][2]
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Youngstown State University. Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution. (Protocol adaptation source). Retrieved from [Link] (General Dept Link - Specific lab manual is internal academic material, adapted here for general application).[1][2]
Sources
- 1. 4-Butoxybenzoic acid [webbook.nist.gov]
- 2. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 [chemicalbook.com]
